molecular formula C28H45N9O9 B025612 Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine CAS No. 110590-63-1

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine

Cat. No.: B025612
CAS No.: 110590-63-1
M. Wt: 651.7 g/mol
InChI Key: FQDSJZQPDAARRN-GJLLLRFJSA-N
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Description

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is a synthetic peptide that corresponds to a postulated tumor cell-binding sequence in laminin. This compound has been studied for its potential in mediating cell attachment, migration, and receptor-binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .

Scientific Research Applications

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential in cancer research, particularly in targeting tumor cells.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine is unique due to its specific sequence that mimics a tumor cell-binding site in laminin. This property makes it particularly valuable in cancer research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSJZQPDAARRN-GJLLLRFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149319
Record name Gly-tyr-ile-gly-ser-arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-63-1
Record name Gly-tyr-ile-gly-ser-arg
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gly-tyr-ile-gly-ser-arg
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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